tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate
Description
tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl substituent, and a bromomethyl group on the phenyl ring. This compound is widely used in organic synthesis, particularly in peptide chemistry and medicinal chemistry, as a reactive intermediate for cross-coupling reactions or nucleophilic substitutions. Its bromomethyl group enables facile functionalization, while the Boc group provides stability under basic conditions .
Properties
IUPAC Name |
tert-butyl N-[4-(bromomethyl)phenyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBCEYQSLOZQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168830-93-1 | |
| Record name | 168830-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate typically involves the reaction of methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate to introduce additional functional groups.
Reduction Reactions: Reduction of the carbamate group can be achieved using lithium aluminum hydride, leading to the formation of the corresponding amine[][6].
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethyl sulfoxide (DMSO), room temperature.
Oxidation: Potassium permanganate, water, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), reflux conditions.
Major Products:
Azide Derivatives: Formed from nucleophilic substitution.
Oxidized Products: Various oxidized derivatives depending on the extent of oxidation.
Amines: Resulting from the reduction of the carbamate group.
Scientific Research Applications
Chemistry: tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is widely used as a protecting group in peptide synthesis. It helps in stabilizing amino acids and peptides during the synthesis process .
Biology: In biological research, this compound is used to modify proteins and peptides, aiding in the study of protein functions and interactions .
Medicine: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including drugs that target specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate involves its ability to act as a protecting group for amino acids and peptides. It forms stable carbamate linkages, preventing unwanted reactions during synthesis. The compound can be selectively removed under mild acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) tert-Butyl 4-(bromomethyl)benzylcarbamate (CAS: 187283-17-6)
- Structure : Differs in the substitution pattern: the benzylcarbamate group (NHBoc attached to a benzyl moiety) contrasts with the methylcarbamate group (N-methyl-Boc) in the target compound.
- Molecular Formula: C₁₃H₁₈BrNO₂ (same as the target compound).
- Physical Properties : Boiling point = 392.3°C; density = 1.3 g/cm³; flash point = 191.1°C .
- Applications : Used as a precursor in Suzuki-Miyaura couplings due to the reactive bromomethyl group.
(b) tert-Butyl (4-bromophenyl)carbamate (CAS: 131818-17-2)
- Structure : Lacks the methyl and bromomethyl substituents; instead, a single bromine atom is present on the phenyl ring.
- Molecular Formula: C₁₁H₁₄BrNO₂; molecular weight = 272.14 g/mol.
- Hazards : Classified as a skin/eye irritant (H315, H319) and respiratory irritant (H335) .
- Synthetic Utility : Less reactive than bromomethyl derivatives but useful in aryl halide-mediated cross-couplings.
(c) tert-Butyl (4-aminophenyl)(methyl)carbamate (CAS: 1092522-02-5)
- Structure: Features an amino group instead of bromomethyl.
- Similarity Score : 0.93 (based on structural similarity metrics) .
- Reactivity: The amino group enables diazotization or amidation reactions, contrasting with the electrophilic bromomethyl group in the target compound.
(b) Related Compounds
- tert-Butyl (2-{4-[(2-fluoropropanamido)methyl]benzamido}-4-[thiophen-3-yl]phenyl)carbamate (4a) : Synthesized via PyBOP-mediated coupling with 90% yield, highlighting the utility of carbamates in constructing complex heterocycles .
- tert-Butyl (8-bromooctyl)carbamate (14c) : Prepared via bromoalkylation of Boc-protected amines, demonstrating scalable routes to brominated intermediates .
Biological Activity
tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is an organic compound that has garnered attention for its potential biological activities. The compound features a carbamate functional group linked to a brominated aromatic ring, which suggests diverse chemical reactivity and possible applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H16BrNO3, with a molecular weight of 286.16 g/mol. The structural complexity includes a bromomethyl group that can be involved in nucleophilic substitution reactions, thereby modulating its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biological pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting critical enzymes such as β-secretase 1 and acetylcholinesterase . These enzymes are significant in neurodegenerative diseases, suggesting the compound's potential role in therapeutic strategies against conditions like Alzheimer's disease.
- Inflammatory Pathways : It may influence inflammatory responses by increasing levels of tumor necrosis factor-alpha (TNF-α) in certain cellular contexts, indicating a possible role in modulating immune responses.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Inhibits β-secretase 1 and acetylcholinesterase, relevant for neurodegenerative diseases. |
| Inflammatory Response | Increases TNF-α levels, suggesting modulation of inflammation. |
| Nucleophilic Substitution | The bromomethyl group can be replaced by nucleophiles, leading to new chemical bond formations and altered biological activities. |
Case Studies and Research Findings
- Neuroprotective Potential : A study indicated that compounds similar to this compound could exhibit neuroprotective properties by inhibiting acetylcholinesterase, thus enhancing acetylcholine levels in synaptic clefts.
- Inflammation Modulation : Research has demonstrated that compounds with similar structures can influence inflammatory pathways, highlighting the potential use of this compound in conditions characterized by excessive inflammation.
- Synthetic Applications : The compound serves as an intermediate in organic synthesis, particularly in developing pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
